4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline
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Overview
Description
4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of fluorine atoms attached to both phenoxy and aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, 4-fluorophenol, undergoes nitration to form 4-fluoronitrobenzene.
Reduction: The nitro group in 4-fluoronitrobenzene is reduced to form 4-fluoroaniline.
Trifluoromethylation: The 4-fluoroaniline is then subjected to trifluoromethylation to introduce the trifluoromethyl group.
Coupling Reaction: Finally, the 4-fluoroaniline derivative is coupled with 4-fluorophenol to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. The trifluoromethyl group also contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes and tissues.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline
- 4-(4-Fluorophenoxy)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness
4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-fluorophenoxy)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17/h1-7H,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXYSTKHJJWGRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229758 |
Source
|
Record name | 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946784-69-6 |
Source
|
Record name | 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946784-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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